molecular formula C10H8ClFN2OS B2926663 2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide CAS No. 944890-57-7

2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide

Cat. No.: B2926663
CAS No.: 944890-57-7
M. Wt: 258.7
InChI Key: IXLWCUSDEQDPRE-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

In biochemical reactions, 2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide interacts with various enzymes and proteins . The compound’s inhibitory concentrations were compared with standard reference drugs, and it was found to have better inhibition potency against M. tuberculosis . The synthesis of this compound was achieved through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound change . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical aspects of its biochemical properties . It could interact with transporters or binding proteins, and these interactions could affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are important for understanding its biochemical properties . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Chemical Reactions Analysis

2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide undergoes various chemical reactions, including substitution and condensation reactions. For instance, it can participate in Knoevenagel condensation reactions with aromatic aldehydes in the presence of a piperidine catalyst . Common reagents used in these reactions include ethanol as the solvent and piperidine as the catalyst . The major products formed from these reactions are typically derivatives of the original compound, which can be further analyzed for their biological activity.

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry and biology. It is used in the synthesis of new benzothiazole-based compounds, which have shown promising activity against Mycobacterium tuberculosis . Additionally, derivatives of this compound have been evaluated for their anti-inflammatory, analgesic, and antimicrobial properties . These studies highlight the potential of 2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide and its derivatives in the development of new therapeutic agents.

Comparison with Similar Compounds

2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide is unique due to its specific chemical structure, which includes a benzothiazole ring substituted with chlorine and fluorine atoms. Similar compounds include other benzothiazole derivatives such as 6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide and 3-(piperazin-1-yl)-1,2-benzothiazole . These compounds also exhibit significant biological activity, but their specific properties and applications may differ based on their chemical structure and the nature of the substituents.

Properties

IUPAC Name

2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFN2OS/c1-5(11)9(15)14-10-13-7-3-2-6(12)4-8(7)16-10/h2-5H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLWCUSDEQDPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC2=C(S1)C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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